
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid is a fluorinated organic compound that features a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 3-fluoro-1H-pyrazole with a suitable butanoic acid derivative. One common method includes the use of copper(I) iodide and potassium carbonate in 1,4-dioxane at elevated temperatures under an inert atmosphere . The reaction mixture is then quenched with water, and the product is extracted and purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs, possibly incorporating continuous flow techniques and automated systems for better efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve bases like potassium carbonate or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Could be used in the development of new materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism by which (S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid exerts its effects is not fully understood. its activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
4,4-Difluorobutanoic acid: Lacks the pyrazole ring but shares the difluorobutanoic acid moiety.
Uniqueness
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid is unique due to the combination of a fluorinated pyrazole ring and a difluorobutanoic acid moiety. This structure imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.
Eigenschaften
Molekularformel |
C7H7F3N2O2 |
|---|---|
Molekulargewicht |
208.14 g/mol |
IUPAC-Name |
(3S)-4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H7F3N2O2/c8-5-1-2-12(11-5)4(7(9)10)3-6(13)14/h1-2,4,7H,3H2,(H,13,14)/t4-/m0/s1 |
InChI-Schlüssel |
KWHOOBQFPUUCEF-BYPYZUCNSA-N |
Isomerische SMILES |
C1=CN(N=C1F)[C@@H](CC(=O)O)C(F)F |
Kanonische SMILES |
C1=CN(N=C1F)C(CC(=O)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B12955964.png)
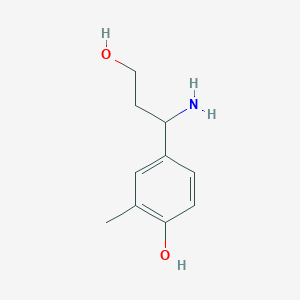
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12955969.png)
![Furo[3,2-b]pyridin-6-amine](/img/structure/B12955975.png)
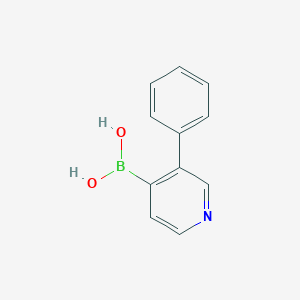
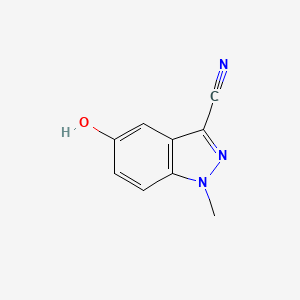
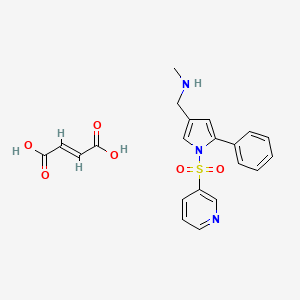
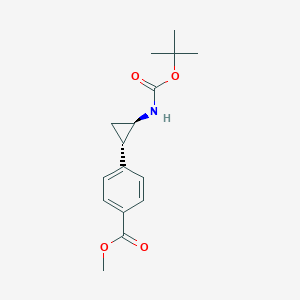
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)

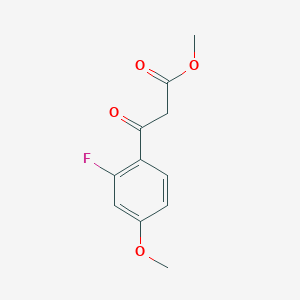
![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12956043.png)


